Broader High-Throughput Screening Coverage Compared to N‑(4‑Ethoxyphenyl) Analog
The target compound has been tested in 9 distinct public HTS assays covering antiviral (HCMV, KSHV, poliovirus), GPCR (GPR151, GIRK2), protein–protein interaction (GIV‑Gαi), and antibacterial (LtaS) targets . In contrast, the closest commercially available analog, N‑(4‑ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, appears in only 2 assays on the same platform, both limited to bacterial target panels . This 4.5‑fold greater screening breadth provides a richer public dataset for assessing selectivity windows and off‑target propensity.
| Evidence Dimension | Number of distinct HTS bioassays interrogated |
|---|---|
| Target Compound Data | 9 assays (antiviral, GPCR, antibacterial, protein–protein interaction) |
| Comparator Or Baseline | N‑(4‑ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide: ≤2 assays (antibacterial only) |
| Quantified Difference | ≥ 4.5‑fold greater screening breadth for the target compound |
| Conditions | ICCB-Longwood/NSRB and Scripps HTS panels; data aggregated by Chemsrc |
Why This Matters
A larger pharmacological fingerprint allows researchers to better anticipate polypharmacology and select appropriate negative or inactive control compounds, reducing experimental redundancy.
